Acide mycophénolique 13C17

Vue d'ensemble

Description

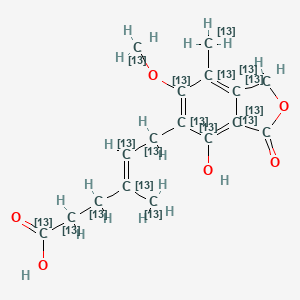

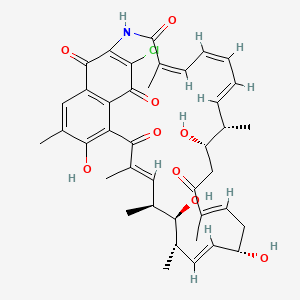

(E)-6-(4-hydroxy-6-(113C)methoxy-7-(113C)methyl-3-oxo-1H-2-benzofuran-5-yl)-4-(113C)methyl(1,2,3,4,5,6-13C6)hex-4-enoic acid is a complex organic compound featuring multiple isotopically labeled carbon atoms. This compound is notable for its intricate structure, which includes a benzofuran core, hydroxyl, methoxy, and methyl groups, as well as a hexenoic acid side chain. The presence of isotopically labeled carbons makes it particularly useful in various scientific research applications, including studies involving metabolic pathways and reaction mechanisms.

Applications De Recherche Scientifique

(E)-6-(4-hydroxy-6-(113C)methoxy-7-(113C)methyl-3-oxo-1H-2-benzofuran-5-yl)-4-(113C)methyl(1,2,3,4,5,6-13C6)hex-4-enoic acid has several scientific research applications:

Chemistry: Used as a model compound to study reaction mechanisms and pathways involving isotopically labeled carbons.

Biology: Employed in metabolic studies to trace the incorporation and transformation of labeled carbons in biological systems.

Medicine: Investigated for its potential therapeutic effects and as a tool to study drug metabolism.

Industry: Utilized in the development of new materials and as a reference standard in analytical chemistry.

Mécanisme D'action

Target of Action

Mycophenolic Acid 13C17 primarily targets the enzyme inosine monophosphate dehydrogenase (IMPDH) . This enzyme plays a crucial role in the de novo synthesis of guanosine monophosphate (GMP), a precursor of guanosine triphosphate (GTP), which is essential for DNA and RNA synthesis .

Mode of Action

Mycophenolic Acid 13C17 acts as a potent, uncompetitive inhibitor of IMPDH . By inhibiting IMPDH, it prevents the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), thereby blocking the de novo pathway of guanine nucleotide synthesis . This results in a decrease in the proliferation of B and T lymphocytes, which are critically dependent on this pathway .

Biochemical Pathways

The inhibition of IMPDH by Mycophenolic Acid 13C17 affects the purine biosynthesis pathways . This leads to a reduction in the synthesis of DNA and RNA, thereby suppressing the immune response by reducing the proliferation of B and T lymphocytes . It also demonstrates antiviral effects against a wide range of RNA viruses .

Pharmacokinetics

Mycophenolic Acid 13C17 is metabolized in the liver . It has a bioavailability of 72% for sodium and 94% for mofetil . The protein binding of Mycophenolic Acid 13C17 is between 82-97% . It has an elimination half-life of approximately 17.9±6.5 hours , and is excreted primarily in urine (93%) and feces (6%) .

Result of Action

The action of Mycophenolic Acid 13C17 results in potent cytostatic effects on T- and B-lymphocytes . It also suppresses antibody formation by B-lymphocytes and prevents the glycosylation of lymphocyte and monocyte glycoproteins involved in intercellular adhesion to endothelial cells .

Action Environment

The action, efficacy, and stability of Mycophenolic Acid 13C17 can be influenced by various environmental factors. For instance, concurrent administration of interacting drugs such as antacids, metal-containing medications, and proton pump inhibitors can significantly influence the pharmacokinetics of Mycophenolic Acid 13C17 . Additionally, patient-specific factors such as renal function, serum albumin levels, sex, and ethnicity can also impact its action .

Analyse Biochimique

Biochemical Properties

Mycophenolic acid 13C17 plays a crucial role in biochemical reactions by inhibiting inosine monophosphate dehydrogenase (IMPDH), an enzyme involved in the de novo synthesis of guanine nucleotides. This inhibition leads to a depletion of guanosine triphosphate (GTP), which is essential for the proliferation of T and B lymphocytes. Mycophenolic acid 13C17 interacts with various biomolecules, including IMPDH type I and type II, with inhibitory concentrations (IC50) of 32 nM and 11 nM, respectively . Additionally, mycophenolic acid 13C17 has been shown to inhibit DNA synthesis in L strain mouse fibroblasts and exhibit antifungal activity against Candida species .

Cellular Effects

Mycophenolic acid 13C17 exerts significant effects on various cell types and cellular processes. It inhibits the proliferation of T and B lymphocytes by depleting GTP levels, which are critical for DNA synthesis and cell division . This compound also affects cell signaling pathways, including the inhibition of the Akt-mTOR-S6K pathway, which is involved in cell growth and survival . Furthermore, mycophenolic acid 13C17 influences gene expression by downregulating the expression of CD80 and CD86 on myeloid dendritic cells and suppressing interferon-alpha production in plasmacytoid dendritic cells .

Molecular Mechanism

The molecular mechanism of mycophenolic acid 13C17 involves the inhibition of inosine monophosphate dehydrogenase (IMPDH), leading to a reduction in guanine nucleotide synthesis . This inhibition results in the depletion of GTP, which is necessary for the proliferation of lymphocytes. Mycophenolic acid 13C17 binds to the active site of IMPDH, preventing the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), a precursor for guanine nucleotides . Additionally, mycophenolic acid 13C17 has been shown to interfere with viral RNA synthesis by inhibiting inosine monophosphate dehydrogenase and depleting the intracellular GTP pool .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of mycophenolic acid 13C17 have been observed to change over time. The compound is stable under standard storage conditions and has a shelf life of at least two years . In vitro studies have shown that mycophenolic acid 13C17 maintains its inhibitory effects on lymphocyte proliferation and DNA synthesis over extended periods . Long-term exposure to mycophenolic acid 13C17 in cell cultures has demonstrated sustained suppression of cell proliferation and gene expression .

Dosage Effects in Animal Models

The effects of mycophenolic acid 13C17 vary with different dosages in animal models. At lower doses, the compound effectively inhibits lymphocyte proliferation and reduces the production of antibodies by B cells . At higher doses, mycophenolic acid 13C17 can cause toxic effects, including gastrointestinal disturbances and increased susceptibility to infections . In a mouse model of Friend virus-induced leukemia, mycophenolic acid 13C17 reduced splenomegaly and decreased the number of hemolytic plaque-forming cells in the spleen .

Metabolic Pathways

Mycophenolic acid 13C17 is involved in several metabolic pathways, primarily through its inhibition of inosine monophosphate dehydrogenase (IMPDH) . This inhibition disrupts the de novo synthesis of guanine nucleotides, leading to a reduction in GTP levels . Additionally, mycophenolic acid 13C17 undergoes glucuronidation in the liver, forming mycophenolic acid glucuronide (MPAG), which is excreted in the urine . The compound also affects metabolic flux by altering the levels of various metabolites, including short-chain fatty acids in the gut microbiome .

Transport and Distribution

Mycophenolic acid 13C17 is transported and distributed within cells and tissues through various mechanisms. The compound is highly protein-bound in the plasma, with up to 97% of the drug bound to albumin . Mycophenolic acid 13C17 is absorbed in the small intestine and undergoes enterohepatic recirculation, leading to a secondary peak in plasma concentration several hours after administration . The compound is also distributed to various tissues, including the spleen, liver, and kidneys .

Subcellular Localization

The subcellular localization of mycophenolic acid 13C17 is critical for its activity and function. The compound is primarily localized in the cytosol, where it inhibits inosine monophosphate dehydrogenase (IMPDH) . Additionally, mycophenolic acid 13C17 has been shown to localize to the endoplasmic reticulum and Golgi apparatus, where it interacts with various enzymes involved in its metabolism . The subcellular localization of mycophenolic acid 13C17 is influenced by targeting signals and post-translational modifications that direct it to specific compartments within the cell .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (E)-6-(4-hydroxy-6-(113C)methoxy-7-(113C)methyl-3-oxo-1H-2-benzofuran-5-yl)-4-(113C)methyl(1,2,3,4,5,6-13C6)hex-4-enoic acid typically involves multiple steps, starting from simpler precursors. The key steps include:

Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate phenolic and carbonyl precursors.

Introduction of Isotopically Labeled Carbons: This step involves the use of isotopically labeled reagents, such as 13C-labeled methanol and methyl iodide, to introduce the labeled carbons at specific positions.

Functional Group Modifications: Hydroxylation, methoxylation, and methylation reactions are carried out under controlled conditions to introduce the respective functional groups.

Formation of the Hexenoic Acid Side Chain: This involves coupling reactions, such as Wittig or Heck reactions, to form the double bond and attach the hexenoic acid moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.

Analyse Des Réactions Chimiques

Types of Reactions

(E)-6-(4-hydroxy-6-(113C)methoxy-7-(113C)methyl-3-oxo-1H-2-benzofuran-5-yl)-4-(113C)methyl(1,2,3,4,5,6-13C6)hex-4-enoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The double bond in the hexenoic acid side chain can be reduced to form a saturated acid.

Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or organolithium compounds.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of saturated acids.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Comparaison Avec Des Composés Similaires

Similar Compounds

Benzofuran Derivatives: Compounds with similar benzofuran cores but different functional groups.

Isotopically Labeled Compounds: Other compounds with 13C-labeled carbons used in metabolic studies.

Uniqueness

The uniqueness of (E)-6-(4-hydroxy-6-(113C)methoxy-7-(113C)methyl-3-oxo-1H-2-benzofuran-5-yl)-4-(113C)methyl(1,2,3,4,5,6-13C6)hex-4-enoic acid lies in its specific combination of functional groups and isotopically labeled carbons, which make it a valuable tool for detailed mechanistic studies and tracing experiments in various scientific fields .

Propriétés

IUPAC Name |

(E)-6-(4-hydroxy-6-(113C)methoxy-7-(113C)methyl-3-oxo-1H-2-benzofuran-5-yl)-4-(113C)methyl(1,2,3,4,5,6-13C6)hex-4-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O6/c1-9(5-7-13(18)19)4-6-11-15(20)14-12(8-23-17(14)21)10(2)16(11)22-3/h4,20H,5-8H2,1-3H3,(H,18,19)/b9-4+/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1,17+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPNSFSBZBAHARI-RUCQXSASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3][13C]1=[13C]2[13CH2]O[13C](=O)[13C]2=[13C]([13C](=[13C]1O[13CH3])[13CH2]/[13CH]=[13C](\[13CH3])/[13CH2][13CH2][13C](=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50746805 | |

| Record name | (4E)-6-[4-Hydroxy-7-(~13~C)methyl-6-[(~13~C)methyloxy]-3-oxo(~13~C_8_)-1,3-dihydro-2-benzofuran-5-yl]-4-(~13~C)methyl(~13~C_6_)hex-4-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1202866-92-9 | |

| Record name | (4E)-6-[4-Hydroxy-7-(~13~C)methyl-6-[(~13~C)methyloxy]-3-oxo(~13~C_8_)-1,3-dihydro-2-benzofuran-5-yl]-4-(~13~C)methyl(~13~C_6_)hex-4-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(4-Fluoro-phenyl)-piperazin-1-YL]-pyridin-4-YL-acetic acid](/img/structure/B1514310.png)

![4,7-bis(dimethylamino)-9-[(2,2-dimethylpropylamino)methyl]-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrochloride](/img/structure/B1514313.png)

![2-[3-(3-Butyl-1,3-dihydro-1,1-dimethyl-2h-benz[e]indol-2-ylidene)-1-propen-1-yl]-1,1,3-trimethyl-1h-benz[e]indolium hexafluorophosphate](/img/structure/B1514338.png)

![[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride](/img/structure/B1514345.png)

![BenzenaMine, 4-(2-oxa-6-azaspiro[3.3]hept-6-ylsulfonyl)-](/img/structure/B1514349.png)

![Benzenecarboximidamide,4,4'-[(2-oxo-1,3-cycloheptanediylidene)dimethylidyne]bis-](/img/structure/B1514350.png)

![Tert-butyl 4-(4-fluorophenyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B1514353.png)